
1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole” belong to a class of organic compounds known as benzimidazoles . Benzimidazoles are polycyclic aromatic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of o-phenylenediamine (a compound with two amine groups attached to a benzene ring) with a carboxylic acid derivative . The exact synthesis process for “1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole” would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the chemical environment of specific atoms .Chemical Reactions Analysis
The chemical reactions involving benzimidazoles depend on the specific substituents attached to the benzimidazole ring. For example, benzimidazoles can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point, boiling point, and solubility can be determined experimentally. The compound’s reactivity, stability, and other chemical properties can be inferred from its molecular structure .科学的研究の応用
Antitumor Potentials and Cancer Therapy
1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole belongs to the benzimidazole class, which has shown promising antitumor potentials. Benzimidazole anthelmintics, including compounds related to the structure , have been identified for their broad-spectrum action in removing parasites in both human and veterinary medicine. Beyond their antiparasitic capabilities, these compounds exert anticancer activities through multiple mechanisms. They disrupt microtubule polymerization, induce apoptosis, arrest the cell cycle in the G2/M phase, inhibit angiogenesis, and block glucose transport. These effects are significant even in cancer cells resistant to approved therapies, suggesting the potential of benzimidazoles as adjuvants in cancer treatment. The safety spectrum of these anthelmintics, proven by their long history of use, underscores their promise in treating cancer by increasing treatment options and decreasing side effects from conventional therapy (Son, Lee, & Adunyah, 2020).
Repurposing benzimidazole antihelminthics for cancer therapy has emerged as a significant research area. Treatments with repurposed pleiotropic benzimidazoles such as mebendazole, albendazole, and flubendazole have opened new avenues due to their easy access, low cost, and safe use in humans. Preclinical and clinical studies highlight their anticancer potency, especially as microtubule-disrupting, anti-angiogenic, and anti-metastatic agents. These studies emphasize the need for controlled clinical trials to validate these compounds as promising anticancer therapy avenues (Nath et al., 2020).
Role in Chemotherapy and Antimicrobial Activity
Benzimidazole derivatives have been actively researched for their role in chemotherapy, especially for conditions like larval echinococcosis in animals and humans. High doses of these compounds, when administered orally, have shown the ability to cause damage or destruction of cyst walls, indicating their potential in treating parasitic infections. This suggests their broader application in developing treatments for various diseases beyond their traditional use as antiparasitic agents (Schantz, Bossche, & Eckert, 2004).
Fungicidal and Anthelmintic Applications
Benzimidazole fungicides have been pivotal in agriculture and veterinary medicine, showing specific inhibitory action against microtubule assembly by binding to tubulin molecules. This mechanism highlights their importance not only in controlling fungal infections but also in exploring their potential in cancer chemotherapy. Their use as tools in studying tubulin structure and microtubule organization in fungal cell biology and molecular genetics underlines the broad research and application spectrum of benzimidazole derivatives (Davidse, 1986).
作用機序
Target of Action
Similar compounds have been found to target beta-secretase 1 in humans . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells .
Biochemical Pathways
Similar compounds have been involved in the synthesis of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and aβ-aggregation inhibitors .
Pharmacokinetics
Similar compounds have been found to be rapidly and extensively metabolised . The impact of these properties on the bioavailability of the compound would depend on various factors including the route of administration and the physiological condition of the individual.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2/c1-11-7-15-16(8-12(11)2)19(10-18-15)9-13-3-5-14(17)6-4-13/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXNLJKEAXJWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2681545.png)
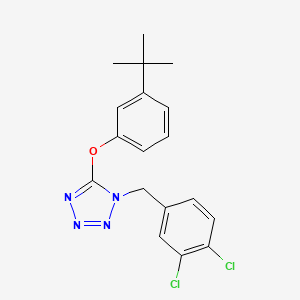
![2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2681548.png)
![2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2681549.png)
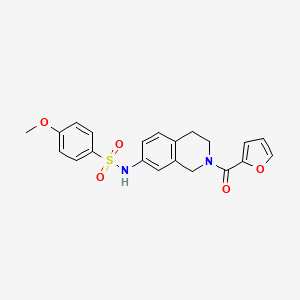
![4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2681553.png)
![3-[2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2681555.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2681557.png)
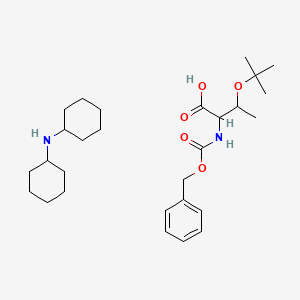
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2681561.png)
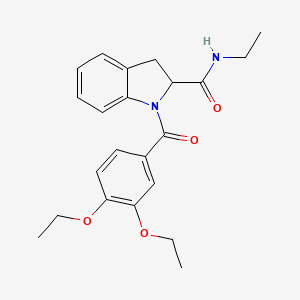
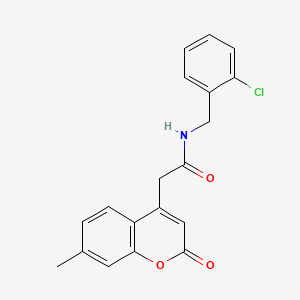
![Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2681564.png)